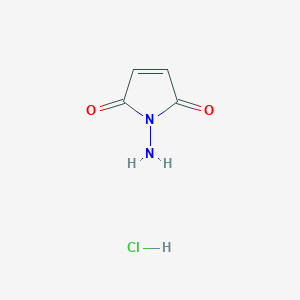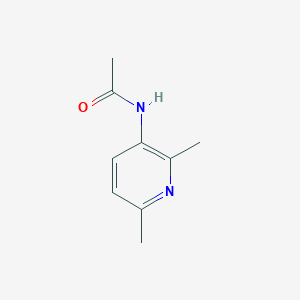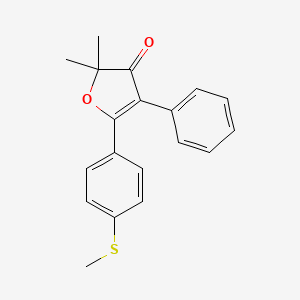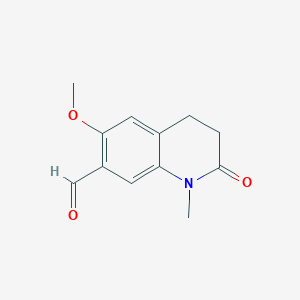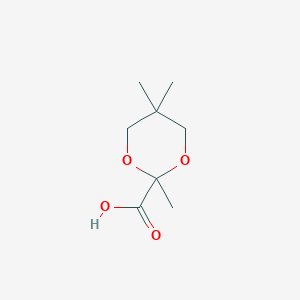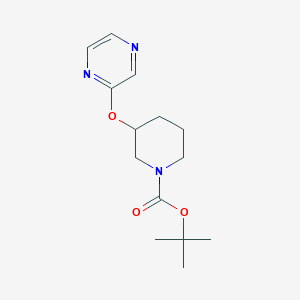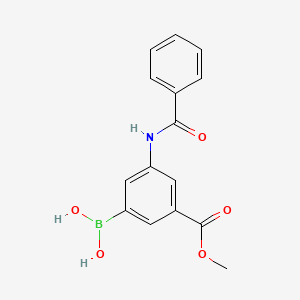
(3-Benzamido-5-methoxycarbonylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Benzamido-5-methoxycarbonylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. The compound’s structure includes a benzamido group and a methoxycarbonyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Benzamido-5-methoxycarbonylphenyl)boronic acid typically involves the following steps:
Formation of the Benzamido Group: The starting material, 3-aminobenzoic acid, is reacted with benzoyl chloride in the presence of a base such as pyridine to form 3-benzamidobenzoic acid.
Introduction of the Methoxycarbonyl Group: The benzamidobenzoic acid is then esterified using methanol and a catalyst like sulfuric acid to yield 3-benzamido-5-methoxycarbonylbenzoic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: (3-Benzamido-5-methoxycarbonylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Amidation: The benzamido group can participate in amidation reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Amidation: Carboxylic acids, amines, and coupling agents like EDC or DCC.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenols.
Amidation: Amides.
科学的研究の応用
(3-Benzamido-5-methoxycarbonylphenyl)boronic acid has diverse applications in scientific research:
Industry: It is used in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (3-Benzamido-5-methoxycarbonylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications:
類似化合物との比較
Phenylboronic Acid: Lacks the benzamido and methoxycarbonyl groups, making it less specific in its reactivity.
(3-Methoxycarbonylphenyl)boronic Acid: Similar but lacks the benzamido group, affecting its binding properties and applications.
(3-Benzamido-5-methoxycarbonylphenyl)boronic Acid: Unique due to the presence of both benzamido and methoxycarbonyl groups, enhancing its specificity and reactivity.
Uniqueness: this compound stands out due to its dual functional groups, which provide enhanced reactivity and specificity in various chemical reactions and applications. This makes it a valuable compound in both research and industrial settings.
特性
分子式 |
C15H14BNO5 |
|---|---|
分子量 |
299.09 g/mol |
IUPAC名 |
(3-benzamido-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C15H14BNO5/c1-22-15(19)11-7-12(16(20)21)9-13(8-11)17-14(18)10-5-3-2-4-6-10/h2-9,20-21H,1H3,(H,17,18) |
InChIキー |
YMOPFZZVKAIKPZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid](/img/structure/B13977362.png)

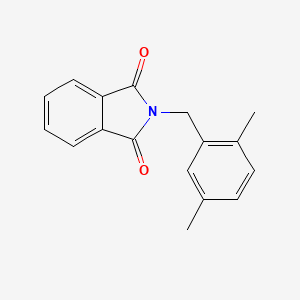
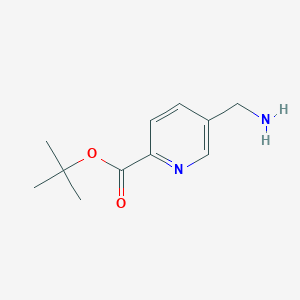
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)
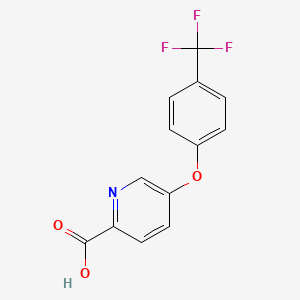
![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)

